4-(Trifluoromethyl)furan-3-carbonyl chloride
Description
Properties
CAS No. |
56286-76-1 |
|---|---|
Molecular Formula |
C6H2ClF3O2 |
Molecular Weight |
198.53 g/mol |
IUPAC Name |
4-(trifluoromethyl)furan-3-carbonyl chloride |
InChI |
InChI=1S/C6H2ClF3O2/c7-5(11)3-1-12-2-4(3)6(8,9)10/h1-2H |
InChI Key |
OMJJYFIZECFEIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CO1)C(F)(F)F)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 4-(Trifluoromethyl)furan-3-carboxylic acid
- Starting Material: 4-(Trifluoromethyl)furan
- Method: Oxidation of the methyl group (if present) or direct functionalization strategies, such as directed lithiation followed by carboxylation.
Step 2: Conversion to Acyl Chloride
- Reagents: Thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus trichloride (PCl₃)
- Procedure: The carboxylic acid is refluxed with the chlorinating agent under inert atmosphere to generate the acyl chloride.
4-(Trifluoromethyl)furan-3-carboxylic acid + SOCl₂ → 4-(Trifluoromethyl)furan-3-carbonyl chloride + SO₂ + HCl
- Thionyl chloride is most commonly used due to its efficiency and ease of removal of by-products.
- The reaction is typically performed under reflux with a catalytic amount of DMF to facilitate the process.
Data Table: Typical Conditions for Conversion
| Parameter | Reagent/Condition | Reference/Notes |
|---|---|---|
| Reagent | Thionyl chloride (SOCl₂) | Commonly used for acyl chloride synthesis |
| Temperature | Reflux (~70°C) | Ensures complete conversion |
| Solvent | None (reaction performed neat) | Byproduct gases are vented safely |
| Time | 2-4 hours | Monitored by TLC or IR spectroscopy |
Synthetic Route 2: Direct Chlorination of Furan Derivatives
An alternative approach involves direct chlorination of the furan ring at the 3-position, followed by oxidation to introduce the carbonyl group.
Step 1: Chlorination
- Reagents: N-Chlorosuccinimide (NCS) or chlorine gas (Cl₂) in the presence of a radical initiator or Lewis acid catalyst
- Conditions: Mild temperature, often in inert solvents such as dichloromethane (DCM)
Step 2: Oxidation to Carbonyl Chloride
- Reagents: Selective oxidants such as DDQ or manganese dioxide (MnO₂)
- Procedure: The chlorinated furan is oxidized to form the acyl chloride.
4-(Trifluoromethyl)furan + Cl₂ (NCS) → Chlorinated intermediate → Oxidation → this compound
- This route is less common due to potential over-chlorination and regioselectivity issues.
Key Considerations and Optimization
Summary of Literature Findings
| Source | Methodology | Advantages | Limitations |
|---|---|---|---|
| Vulcan Chem | Chlorination of carboxylic acid with SOCl₂ | High efficiency, straightforward | Requires prior synthesis of acid |
| Deep Blue Dissertation | Oxidation of chlorinated furan derivatives | Potential for regioselectivity | Less commonly used, over-chlorination risk |
Chemical Reactions Analysis
Nucleophilic Acyl Substitution
The carbonyl chloride group undergoes rapid substitution with nucleophiles such as:
-
Amines : Forms amides (e.g., reaction with ammonia or alkylamines) .
-
Alcohols : Generates esters (e.g., substitution with methanol or ethanol) .
-
Thiols : Produces thioesters (e.g., reaction with mercaptans) .
Mechanism : The nucleophile attacks the carbonyl carbon, displacing chloride as a leaving group.
Oxidation and Reduction
The furan ring can participate in oxidation/reduction, though such reactions are less common due to the electron-withdrawing trifluoromethyl group stabilizing the ring. Potential reagents include potassium permanganate (oxidation) or sodium borohydride (reduction) .
Comparison with Structural Analog
| Feature | This compound | 2-Methyl-4-(trifluoromethyl)furan-3-carbonyl chloride |
|---|---|---|
| Molecular Formula | C₆H₂ClF₃O₂ | C₇H₄ClF₃O₂ |
| Reactivity | Higher electrophilicity due to fewer substituents | Slightly reduced reactivity (methyl group may hinder access) |
| Common Products | Amides, esters, thioesters | Similar derivatives, but with methyl group influencing selectivity |
Research Gaps and Limitations
The provided search results lack detailed experimental data on reaction conditions, yields, or mechanistic studies specific to this compound. Most available information pertains to its methyl-substituted analog (e.g., substitution reactions, oxidation pathways). Further
Scientific Research Applications
4-(Trifluoromethyl)furan-3-carbonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-(Trifluoromethyl)furan-3-carbonyl chloride exerts its effects depends on its specific application. In chemical reactions, the trifluoromethyl group can influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Notes |
|---|---|---|---|---|
| 4-(Trifluoromethyl)furan-3-carbonyl chloride | C₆H₂ClF₃O₂ | 198.5 | -CF₃ (4-position), -COCl | High electrophilicity |
| 2-Methyl-4-(Trifluoromethyl)furan-3-carbonyl chloride | C₇H₄ClF₃O₂ | 212.5 | -CH₃ (2-position) | Moderate steric hindrance |
| 4-(Trifluoromethyl)benzoyl chloride | C₈H₄ClF₃O | 222.6 | -CF₃ (4-position), benzene | Aromatic stability |
| 4-(Trifluoromethyl)benzenesulfonyl chloride | C₇H₄ClF₃O₂S | 244.6 | -SO₂Cl, -CF₃ | Sulfonylation applications |
Biological Activity
Chemical Structure and Properties
4-(Trifluoromethyl)furan-3-carbonyl chloride is characterized by the presence of a trifluoromethyl group attached to a furan ring, with a carbonyl chloride functional group. Its molecular formula is , and it has a molecular weight of approximately 201.54 g/mol. The trifluoromethyl group significantly influences the compound's reactivity and biological properties.
Antimicrobial Activity
Recent studies have demonstrated that TFMC exhibits notable antimicrobial properties. In vitro assays have shown that TFMC has significant activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that TFMC could be explored as a potential antimicrobial agent, particularly against resistant strains.
Anticancer Activity
TFMC has also been investigated for its anticancer properties. A study conducted on human cancer cell lines indicated that TFMC induces apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes the effects observed in different cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Caspase activation |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest |
| A549 (lung cancer) | 25 | Induction of oxidative stress |
The apoptotic effect was confirmed through flow cytometry and Western blot analyses, indicating that TFMC may serve as a lead compound for developing novel anticancer therapies.
Enzyme Inhibition
TFMC has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE). This enzyme plays a critical role in neurotransmission, and its inhibition is a target for treating neurodegenerative diseases such as Alzheimer's. The following data illustrate its inhibitory potency:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 5 |
These findings suggest that TFMC may have applications in neuropharmacology, warranting further investigation into its mechanism of action.
Case Study 1: Antimicrobial Efficacy
In a controlled study, TFMC was tested against clinical isolates of Staphylococcus aureus. Results indicated that TFMC not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for bacterial virulence. The study highlighted the compound's potential as a therapeutic agent in treating infections caused by biofilm-forming bacteria.
Case Study 2: Cancer Cell Line Studies
A comprehensive study on the effects of TFMC on various cancer cell lines revealed that the compound not only inhibited cell proliferation but also enhanced the efficacy of existing chemotherapeutic agents. When combined with doxorubicin, TFMC reduced the IC50 value significantly, suggesting a synergistic effect.
Q & A
Basic Questions
Q. What are the established synthetic routes for preparing 4-(Trifluoromethyl)furan-3-carbonyl chloride, and what critical reaction conditions must be controlled?
- Methodological Answer : The compound is synthesized via dehydration of the corresponding carboxylic acid using phosphorus oxychloride (POCl₃). Key steps include:
- Reacting 4-(trifluoromethyl)furan-3-carboxylic acid with excess POCl₃ under reflux in anhydrous conditions.
- Maintaining a temperature range of 60–80°C for 4–6 hours to ensure complete conversion.
- Purification via vacuum distillation or column chromatography to isolate the acyl chloride .
- Critical Considerations : Moisture must be excluded to prevent hydrolysis. Solvent choice (e.g., dichloromethane or toluene) impacts reaction efficiency.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : The furan ring protons appear as distinct doublets (δ 7.2–7.8 ppm), while the carbonyl carbon (C=O) resonates near δ 160–165 ppm. The trifluoromethyl (CF₃) group shows a quartet in ¹⁹F NMR at δ -60 to -65 ppm .
- Mass Spectrometry (MS) : Electron ionization (EI-MS) typically yields a molecular ion peak at m/z 216 (C₇H₄ClF₃O₂) and fragments corresponding to loss of COCl (Δ m/z = 63) .
- IR Spectroscopy : Strong absorbance near 1770–1800 cm⁻¹ for the carbonyl (C=O) stretch .
Q. What are the primary reactivity pathways of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : The compound reacts with:
- Amines : Forms amides under Schotten-Baumann conditions (e.g., aqueous NaOH, 0–5°C). Use 2–3 equivalents of amine to ensure complete conversion.
- Alcohols : Produces esters via refluxing in anhydrous solvents (e.g., THF) with a base like pyridine to absorb HCl .
- Water : Rapid hydrolysis to the carboxylic acid, necessitating strict anhydrous handling .
Q. What safety protocols are essential for handling and storing this compound?
- Methodological Answer :
- Storage : Keep in sealed, moisture-resistant containers under inert gas (N₂ or Ar) at 2–8°C.
- Handling : Use fume hoods, chemical-resistant gloves (e.g., nitrile), and eye protection. Neutralize spills with sodium bicarbonate or inert adsorbents .
Advanced Research Questions
Q. How can reaction yields be optimized when using this compound in multi-step syntheses, particularly to minimize byproducts?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate acylations while reducing side reactions.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase hydrolysis risk. Balance with low-temperature conditions (e.g., -20°C) .
- In Situ Monitoring : Use TLC or FTIR to track reaction progress and terminate before decomposition.
Q. How does the electron-withdrawing trifluoromethyl group influence the stability and reactivity of this compound compared to non-fluorinated analogs?
- Methodological Answer : The CF₃ group:
- Reduces Electron Density : Increases electrophilicity of the carbonyl carbon, accelerating nucleophilic attack but also enhancing sensitivity to hydrolysis.
- Thermal Stability : Stabilizes the acyl chloride against thermal degradation due to strong C-F bonds. Differential scanning calorimetry (DSC) shows decomposition onset at 120°C, vs. 90°C for non-fluorinated analogs .
Q. What strategies can resolve discrepancies in reported spectroscopic data for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR data across multiple deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to confirm peak assignments.
- High-Resolution MS (HRMS) : Confirm molecular formulas with <5 ppm mass accuracy to distinguish isobaric impurities .
- X-ray Crystallography : Use single-crystal analysis to unambiguously resolve structural ambiguities .
Q. What mechanistic insights explain the compound’s reactivity under photochemical conditions?
- Methodological Answer :
- Radical Pathways : UV irradiation generates chlorine radicals, leading to C-Cl bond cleavage and furan ring functionalization. Monitor via EPR spectroscopy to detect radical intermediates.
- Byproduct Analysis : GC-MS identifies halogenated side products (e.g., dichlorofurans), informing mechanistic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
